molecular formula C12H17BFNO2 B14088620 (3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid

(3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid

Cat. No.: B14088620
M. Wt: 237.08 g/mol
InChI Key: QCJJCGWZGLCBPR-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 2-methylpiperidin-1-yl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions, starting with the appropriate aromatic precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution, using reagents such as fluorine gas or fluorinating agents like Selectfluor.

    Attachment of the 2-Methylpiperidin-1-yl Group: The 2-methylpiperidin-1-yl group is attached to the phenyl ring through nucleophilic substitution reactions, often involving the use of piperidine derivatives.

    Formation of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, typically using boronic acid derivatives and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can undergo reduction reactions to form corresponding boranes.

    Substitution: The fluoro group and the 2-methylpiperidin-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters and boronic anhydrides.

    Reduction: Boranes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluoro and 2-methylpiperidin-1-yl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of the 2-methylpiperidin-1-yl group.

    3-(Trifluoromethyl)phenylboronic acid: Lacks the fluoro and 2-methylpiperidin-1-yl groups.

    3-Fluoro-5-(methylcarbamoyl)phenylboronic acid: Contains a methylcarbamoyl group instead of the 2-methylpiperidin-1-yl group.

Uniqueness

(3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of both the fluoro and 2-methylpiperidin-1-yl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H17BFNO2

Molecular Weight

237.08 g/mol

IUPAC Name

[3-fluoro-5-(2-methylpiperidin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C12H17BFNO2/c1-9-4-2-3-5-15(9)12-7-10(13(16)17)6-11(14)8-12/h6-9,16-17H,2-5H2,1H3

InChI Key

QCJJCGWZGLCBPR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)N2CCCCC2C)(O)O

Origin of Product

United States

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